1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a methoxybenzothiazole moiety, an azetidine ring, and an isopropylsulfonyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under acidic conditions.
Esterification: The final step involves the esterification of the azetidine derivative with 3-(isopropylsulfonyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The azetidine ring can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 1-(4-Hydroxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate.
Reduction: 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-amine.
Substitution: 1-(4-Nitrobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate.
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with protein targets through hydrogen bonding and π-π interactions, while the azetidine ring could provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate: Shares the benzothiazole and azetidine moieties but differs in the ester group.
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate: Similar structure with a bromine atom on the benzoate ester.
Uniqueness
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-propan-2-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-4-6-14(10-16)20(24)28-15-11-23(12-15)21-22-19-17(27-3)8-5-9-18(19)29-21/h4-10,13,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGLXUJMNBLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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